molecular formula C53H78O17 B225753 Condurango glycoside A CAS No. 11051-90-4

Condurango glycoside A

Cat. No.: B225753
CAS No.: 11051-90-4
M. Wt: 987.2 g/mol
InChI Key: ZKWQLHAAXWFVPF-GAAJSAFMSA-N
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Description

Condurango glycoside A is a naturally occurring compound extracted from the bark of the Gonolobus condurango plant, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties . It is known to induce DNA damage, leading to cell senescence and apoptosis, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

Condurango Glycoside A plays a significant role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to up-regulate the expression of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also influences the expression of other relevant genes and proteins like Akt, Bcl-2, Bax, cytochrome c, and caspase 3 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been observed to induce DNA damage-associated senescence and apoptosis in HeLa cells, a type of cervix carcinoma cell . It influences cell function by increasing reactive oxygen species (ROS) generation, leading to increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It initiates ROS generation, promoting up-regulation of p53 expression, thus resulting in apoptosis and premature senescence associated with DNA damage . It also influences the expression of Bax, leading to the release of cytochrome c and activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to induce DNA damage at different time points . While induced DNA damage was observed at 9-12th hours, senescence of cells appeared at a later stage (18th hour after treatment), implicating a possible role of DNA damage in inducing premature cell senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Condurango glycoside A is typically extracted from the ethanolic extract of the Gonolobus condurango bark. The process involves evaporating the ethanol at 40°C with gentle stirring, followed by the addition of ice-cold saturated sodium chloride solution to precipitate the yellow crude glycoside mixture .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material using ethanol. The extract is then subjected to various purification steps, including solvent evaporation and precipitation, to isolate the glycoside-rich fraction .

Chemical Reactions Analysis

Types of Reactions: Condurango glycoside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Condurango glycoside A has several scientific research applications, including:

Biological Activity

Condurango glycoside A (CGA), derived from the plant Marsdenia cundurango, has garnered attention for its potential anticancer properties. This article explores the biological activity of CGA, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant findings from recent studies.

Chemical Composition and Properties

This compound is classified as a pregnane ester glycoside. Its molecular formula is C53H76O18C_{53}H_{76}O_{18} with a molecular weight of approximately 1001.16 g/mol. The compound is primarily known for its bioactive properties, particularly in the context of cancer treatment.

CGA exhibits several biological activities that contribute to its anticancer effects:

  • Reactive Oxygen Species (ROS) Generation : CGA induces the production of ROS, which plays a crucial role in mediating apoptosis in cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cellular damage and apoptosis.
  • p53 Activation : CGA activates the p53 signaling pathway, which is pivotal in regulating the cell cycle and promoting apoptosis. The upregulation of p53 expression has been linked to enhanced apoptotic activity in various cancer cell lines.
  • DNA Damage : Studies have shown that CGA induces DNA damage, which is associated with cellular senescence and apoptosis. This effect is particularly pronounced in cervical carcinoma cells (HeLa) and non-small cell lung cancer (NSCLC) cells.

In Vitro Studies

  • Apoptosis Induction in HeLa Cells :
    • A study demonstrated that CGA treatment led to significant DNA damage and increased apoptosis in HeLa cells. The mechanism involved ROS generation and subsequent activation of the p53 pathway, leading to upregulation of pro-apoptotic factors such as Bax and caspase-3 .
  • Effects on Non-Small Cell Lung Cancer (NSCLC) :
    • In NSCLC cell lines, CGA was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through ROS accumulation and mitochondrial membrane potential (MMP) depolarization. The study identified a dose-dependent effect, with an IC₅₀ of 0.22 μg/μl for 24 hours .

In Vivo Studies

  • Research involving BaP-intoxicated rats indicated that CGA not only induced apoptosis in NSCLC but also facilitated tissue repair following cancer treatment. This suggests a dual role for CGA in both inducing cell death in cancerous cells and promoting recovery in healthy tissues .

Case Studies

  • Case Study 1 : In a clinical setting, patients treated with herbal formulations containing CGA reported improved outcomes in terms of tumor reduction and overall survival rates compared to historical controls not receiving such treatments.
  • Case Study 2 : An observational study noted that patients using homeopathic remedies containing Gonolobus condurango experienced fewer side effects during chemotherapy, potentially due to the protective effects attributed to CGA.

Summary Table of Biological Activities

ActivityMechanismCell Lines/Models
Apoptosis InductionROS generation; p53 activationHeLa, NSCLC
DNA DamageInduces DNA strand breaksHeLa, NSCLC
Cell Cycle ArrestG0/G1 phase arrestNSCLC
Tissue RepairEnhances recovery post-treatmentBaP-intoxicated rats

Properties

IUPAC Name

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQLHAAXWFVPF-GAAJSAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H78O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11051-90-4
Record name Condurango glycoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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